molecular formula C15H26N4O B252597 N-(3-{[3-(dimethylamino)propyl]amino}propyl)-6-methylnicotinamide

N-(3-{[3-(dimethylamino)propyl]amino}propyl)-6-methylnicotinamide

Cat. No. B252597
M. Wt: 278.39 g/mol
InChI Key: PVOVKPITJMLGOH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-{[3-(dimethylamino)propyl]amino}propyl)-6-methylnicotinamide, also known as DMXAA, is a small molecule that has been extensively studied for its potential therapeutic applications. This compound was first discovered in the 1980s and has since been shown to have anti-tumor effects in preclinical studies.

Mechanism of Action

The mechanism of action of N-(3-{[3-(dimethylamino)propyl]amino}propyl)-6-methylnicotinamide is complex and not fully understood. It is known to activate the immune system and induce the production of cytokines, such as tumor necrosis factor-alpha (TNF-α) and interferon-gamma (IFN-γ). N-(3-{[3-(dimethylamino)propyl]amino}propyl)-6-methylnicotinamide has also been shown to induce apoptosis in tumor cells by activating the mitochondrial pathway.
Biochemical and Physiological Effects:
N-(3-{[3-(dimethylamino)propyl]amino}propyl)-6-methylnicotinamide has been shown to have a number of biochemical and physiological effects. It induces the production of cytokines, such as TNF-α and IFN-γ, which play important roles in the immune response. N-(3-{[3-(dimethylamino)propyl]amino}propyl)-6-methylnicotinamide also increases vascular permeability and induces tumor necrosis, which can lead to tumor regression.

Advantages and Limitations for Lab Experiments

One advantage of N-(3-{[3-(dimethylamino)propyl]amino}propyl)-6-methylnicotinamide is its ability to enhance the efficacy of chemotherapy and radiation therapy. It has also been shown to have anti-tumor effects in a variety of cancer types. However, N-(3-{[3-(dimethylamino)propyl]amino}propyl)-6-methylnicotinamide has some limitations for lab experiments, including its poor solubility in water and its instability in solution.

Future Directions

There are several future directions for N-(3-{[3-(dimethylamino)propyl]amino}propyl)-6-methylnicotinamide research. One area of interest is the development of more stable and soluble analogs of N-(3-{[3-(dimethylamino)propyl]amino}propyl)-6-methylnicotinamide. Another area of interest is the identification of biomarkers that can be used to predict response to N-(3-{[3-(dimethylamino)propyl]amino}propyl)-6-methylnicotinamide treatment. Additionally, there is interest in exploring the potential use of N-(3-{[3-(dimethylamino)propyl]amino}propyl)-6-methylnicotinamide in combination with immunotherapy agents.
Conclusion:
In conclusion, N-(3-{[3-(dimethylamino)propyl]amino}propyl)-6-methylnicotinamide is a small molecule that has shown promising anti-tumor effects in preclinical studies. Its mechanism of action is complex and not fully understood, but it is known to activate the immune system and induce apoptosis in tumor cells. N-(3-{[3-(dimethylamino)propyl]amino}propyl)-6-methylnicotinamide has several advantages for lab experiments, but also has some limitations. Future research on N-(3-{[3-(dimethylamino)propyl]amino}propyl)-6-methylnicotinamide will focus on the development of more stable and soluble analogs, the identification of biomarkers, and the exploration of combination therapies.

Synthesis Methods

N-(3-{[3-(dimethylamino)propyl]amino}propyl)-6-methylnicotinamide can be synthesized using a multi-step process that involves the reaction of 6-methylnicotinic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with N,N-dimethylpropylamine to form the amide intermediate, which is subsequently reacted with propylamine to form N-(3-{[3-(dimethylamino)propyl]amino}propyl)-6-methylnicotinamide. The final product is obtained by recrystallization from ethanol.

Scientific Research Applications

N-(3-{[3-(dimethylamino)propyl]amino}propyl)-6-methylnicotinamide has been extensively studied for its anti-tumor effects in preclinical models. It has been shown to induce tumor necrosis and inhibit tumor growth in a variety of cancer types, including lung, colon, and breast cancer. N-(3-{[3-(dimethylamino)propyl]amino}propyl)-6-methylnicotinamide has also been shown to enhance the efficacy of chemotherapy and radiation therapy in preclinical models.

properties

Product Name

N-(3-{[3-(dimethylamino)propyl]amino}propyl)-6-methylnicotinamide

Molecular Formula

C15H26N4O

Molecular Weight

278.39 g/mol

IUPAC Name

N-[3-[3-(dimethylamino)propylamino]propyl]-6-methylpyridine-3-carboxamide

InChI

InChI=1S/C15H26N4O/c1-13-6-7-14(12-18-13)15(20)17-10-4-8-16-9-5-11-19(2)3/h6-7,12,16H,4-5,8-11H2,1-3H3,(H,17,20)

InChI Key

PVOVKPITJMLGOH-UHFFFAOYSA-N

SMILES

CC1=NC=C(C=C1)C(=O)NCCCNCCCN(C)C

Canonical SMILES

CC1=NC=C(C=C1)C(=O)NCCCNCCCN(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.